molecular formula C11H22N2O B6273653 rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine CAS No. 2307711-28-8

rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine

Cat. No.: B6273653
CAS No.: 2307711-28-8
M. Wt: 198.3
InChI Key:
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Description

rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine: is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a cyclopentane ring substituted with a methoxypyrrolidine and a methylamine group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.

    Introduction of the Methoxypyrrolidine Group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclopentane ring with 3-methoxypyrrolidine.

    N-Methylation: The final step is the methylation of the amine group using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and other advanced techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyrrolidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyclopentane ring or the methoxypyrrolidine group, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atom of the methoxypyrrolidine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced forms of the cyclopentane ring or methoxypyrrolidine group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Chiral Ligands: The compound can be used as a precursor for the synthesis of chiral ligands in asymmetric catalysis.

    Study of Reaction Mechanisms: Its unique structure makes it a valuable model compound for studying reaction mechanisms in organic chemistry.

Biology:

    Enzyme Inhibition Studies: The compound can be used to investigate the inhibition of enzymes that interact with cyclic amines.

    Receptor Binding Studies: Its structure allows for the exploration of binding interactions with various biological receptors.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the synthesis of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxypyrrolidine group can form hydrogen bonds and other non-covalent interactions with active sites, while the cyclopentane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • rac-(1R,2S)-2-(3-hydroxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine
  • rac-(1R,2S)-2-(3-aminopyrrolidin-1-yl)-N-methylcyclopentan-1-amine

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the pyrrolidine ring (methoxy, hydroxy, or amino groups).
  • Reactivity: The presence of different substituents affects the compound’s reactivity, particularly in oxidation and substitution reactions.
  • Applications: While all these compounds can be used in similar research applications, the specific substituent can influence their binding affinity and specificity towards biological targets.

This detailed article provides a comprehensive overview of rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2307711-28-8

Molecular Formula

C11H22N2O

Molecular Weight

198.3

Purity

95

Origin of Product

United States

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